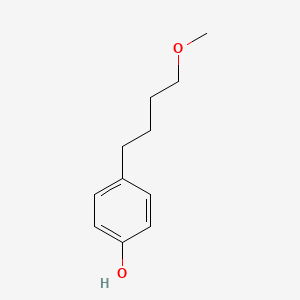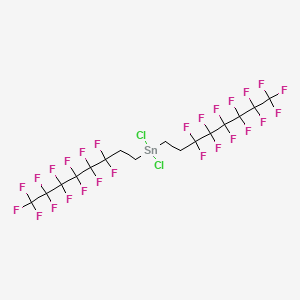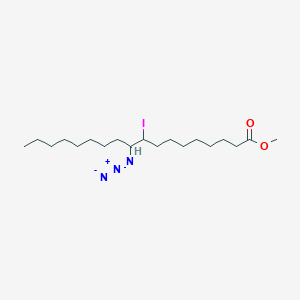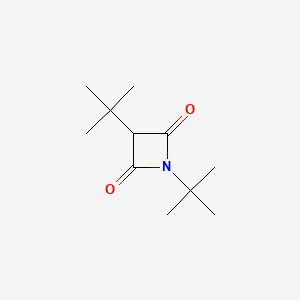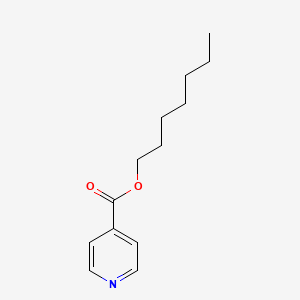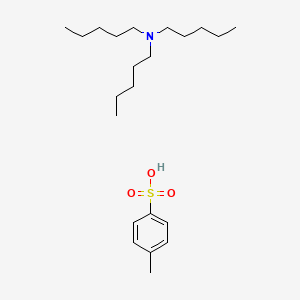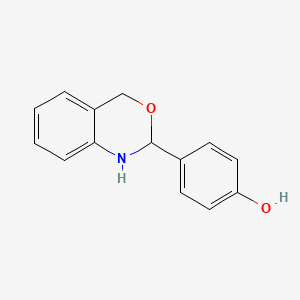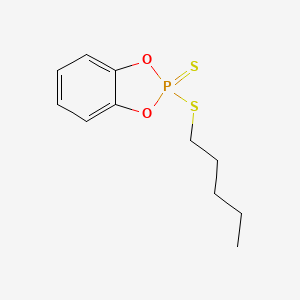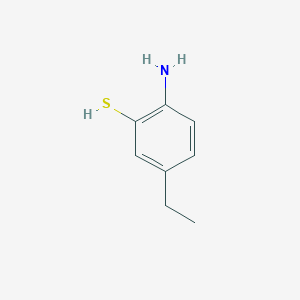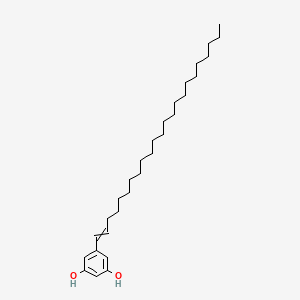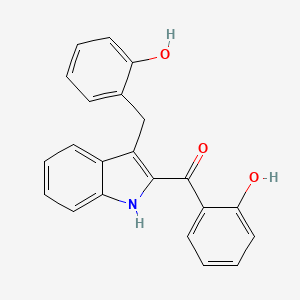
Uvarindole C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Uvarindole C involves the alkylation of indole with hydroxybenzyl units. The key step in the synthesis is the substitution at the 2 and 3 positions of the indole ring with hydroxybenzoyl units . The reaction conditions typically involve the use of salicylic alcohol as a reagent and a suitable catalyst to facilitate the alkylation process .
Analyse Chemischer Reaktionen
Uvarindole C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyindole derivatives, while reduction can produce dihydroindole compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Uvarindole C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cellular processes. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its anticancer properties could be linked to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Uvarindole C is part of a group of benzylated indole alkaloids, which includes similar compounds such as Uvarindole A, Uvarindole B, and Uvarindole D . These compounds share a common indole core structure but differ in the number and position of benzyl and hydroxybenzyl substituents . This compound is unique due to its specific substitution pattern at the 2 and 3 positions of the indole ring, which contributes to its distinct chemical and biological properties .
Similar compounds include:
Uvarindole A: Substituted at the 1, 2, and 3 positions with hydroxybenzyl units.
Uvarindole B: Substituted at the 1, 2, 3, and 5 positions with hydroxybenzyl units.
Uvarindole D: A dihydroindol-3-one with hydroxybenzyl units at the N (1) and C (2) positions.
These compounds, while structurally related, exhibit different biological activities and reactivities due to their unique substitution patterns .
Eigenschaften
CAS-Nummer |
94977-31-8 |
|---|---|
Molekularformel |
C22H17NO3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-[3-[(2-hydroxyphenyl)methyl]-1H-indol-2-yl]methanone |
InChI |
InChI=1S/C22H17NO3/c24-19-11-5-1-7-14(19)13-17-15-8-2-4-10-18(15)23-21(17)22(26)16-9-3-6-12-20(16)25/h1-12,23-25H,13H2 |
InChI-Schlüssel |
IYHNODGCMSGUCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



